molecular formula C14H11IN2OS B1251081 2-(3'-Iodo-4'-methylaminophenyl)-6-hydroxybenzothiazole

2-(3'-Iodo-4'-methylaminophenyl)-6-hydroxybenzothiazole

Cat. No.: B1251081
M. Wt: 382.22 g/mol
InChI Key: NHIMJMRYEQDCKQ-UHFFFAOYSA-N
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Description

2-(3'-Iodo-4'-methylaminophenyl)-6-hydroxybenzothiazole, also known as this compound, is a useful research compound. Its molecular formula is C14H11IN2OS and its molecular weight is 382.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H11IN2OS

Molecular Weight

382.22 g/mol

IUPAC Name

2-[3-iodo-4-(methylamino)phenyl]-1,3-benzothiazol-6-ol

InChI

InChI=1S/C14H11IN2OS/c1-16-11-4-2-8(6-10(11)15)14-17-12-5-3-9(18)7-13(12)19-14/h2-7,16,18H,1H3

InChI Key

NHIMJMRYEQDCKQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)I

Synonyms

2-(3'-iodo-4'-methylaminophenyl)-6-hydroxybenzothiazole
6-OH-BTA-1-3'-I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CNc1ccc(-c2nc3ccc(OC)cc3s2)cc1I
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Synthesis routes and methods II

Procedure details

To a solution of 2-(4′-methylamino-3′-iodophenyl)-6-methoxy benzothiazole (12 mg, 0.03 mmol) dissolved in CH2Cl2 (4 mL) was added BBr3 (400 μl, 0.4 mmol, 1M in CH2Cl2) under N2. The reaction was allowed to stir at room temperature for 18 hr. Water was then added to quench the reaction and the solution was neutralized with NaHCO3, extracted with ethyl acetate (3×5 mL). The organic layers were combined, dried over MgSO4 and evaporated. The residue was purified with preparative TLC (Hexane:EA=7:3) to give 2-(4′-methylamino-3′-iodophenyl)-6-hydroxy benzothiazole (5 mg, 43%) as brown solid. 1HNMR (300 MHz, CDCl3) δ(ppm): 8.37 (d, H=2.0 Hz, 1H), 7.88 (dd, J1=2.0 Hz, J2=8.4 Hz, 1H), 7.83 (d, J=8.8 Hz, 1H), 7.28 (d, J=2.4 Hz, 1H), 6.96 (dd, J1=2.5 Hz, J2=8.8 Hz, 1H), 6.58 (d, J=8.5 Hz, 1H), 2.96 (s, 3H, CH3).
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2-(4′-methylamino-3′-iodophenyl)-6-methoxy benzothiazole
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